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molecular formula C10H8FNO B1336327 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde CAS No. 815586-68-6

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1336327
M. Wt: 177.17 g/mol
InChI Key: FISQQNGEDJOACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465738B2

Procedure details

Dry DMF (0.6 mL) was added slowly to POCl3 (0.9 mL) at room temperature under nitrogen atmosphere, and the mixture stirred for 5 minutes. 5-fluoro-2-methyl-1H-indole (149 mg, 1.0 mmol) was dissolved in 5 mL dry DMF and added slowly to the rapidly stirring mixture to keep the temperature below 35° C. After stirring for 2 h at room temperature, the reaction mixture was poured into 30 mL ice water. The aqueous layer was basified (30 mL 1.0 N NaOH) and extracted into methylene chloride. The organic layer was washed with water (1×50 mL), brine (1×50 mL), and dried over Na2SO4. The solvent was removed in vacuo to yield an off-white solid. The solid was brought up in 1:3 MeOH/methylene chloride and filtered through a short plug of silica to remove colored impurities. The dried-down solid was then washed with dry acetonitrile to provide the product 5-fluoro-2-methyl-1H-indole-3-carbaldehyde as a crystalline white solid (105 mg, 55% yield) after drying. 1H NMR (400 mHz, DMSO-d6) δ 12.10 (s, 1H), 10.03 (s, 1H), 7.72 (dd, J=9.7, 2.6 Hz, 1H), 7.38 (dd, J=8.8, 4.5 Hz, 1H), 7.01 (dt, J=9.2, 2.6 Hz, 1H), 3.34 (s, 1H), 2.68 (s, 3H).
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
MeOH methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([CH3:16])=[CH:10]2.[OH-:17].[Na+].[CH3:19]O.C(Cl)Cl>CN(C=O)C>[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([CH3:16])=[C:10]2[CH:19]=[O:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
MeOH methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Five
Name
Quantity
0.9 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly to the
STIRRING
Type
STIRRING
Details
rapidly stirring mixture
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
STIRRING
Type
STIRRING
Details
After stirring for 2 h at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water (1×50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica
CUSTOM
Type
CUSTOM
Details
to remove colored impurities
WASH
Type
WASH
Details
The dried-down solid was then washed with dry acetonitrile

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C2C(=C(NC2=CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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